molecular formula C15H19BrCl3N3OS B11979270 N-(1-(((2-Bromoanilino)carbothioyl)amino)2,2,2-tri-CL-ET)-3,3-dimethylbutanamide CAS No. 303105-09-1

N-(1-(((2-Bromoanilino)carbothioyl)amino)2,2,2-tri-CL-ET)-3,3-dimethylbutanamide

Cat. No.: B11979270
CAS No.: 303105-09-1
M. Wt: 475.7 g/mol
InChI Key: LGZPSGRGDXPYMS-UHFFFAOYSA-N
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Description

N-(1-(((2-Bromoanilino)carbothioyl)amino)2,2,2-tri-CL-ET)-3,3-dimethylbutanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a bromoaniline moiety and a carbothioyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(((2-Bromoanilino)carbothioyl)amino)2,2,2-tri-CL-ET)-3,3-dimethylbutanamide typically involves multiple steps. The process begins with the preparation of 2-bromoaniline, which is then reacted with a carbothioyl chloride derivative under controlled conditions to form the intermediate product. This intermediate is further reacted with 2,2,2-trichloroethylamine and 3,3-dimethylbutanoyl chloride to yield the final compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-(((2-Bromoanilino)carbothioyl)amino)2,2,2-tri-CL-ET)-3,3-dimethylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbothioyl group.

    Substitution: The bromoaniline moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Amines, thiols; solvents like ethanol or acetonitrile.

Major Products Formed

Scientific Research Applications

N-(1-(((2-Bromoanilino)carbothioyl)amino)2,2,2-tri-CL-ET)-3,3-dimethylbutanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-(((2-Bromoanilino)carbothioyl)amino)2,2,2-tri-CL-ET)-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(((3-(Acetylamino)anilino)carbothioyl)amino)-2,2,2-trichloroethyl)benzamide
  • N-(1-(((2-Chloroanilino)carbothioyl)amino)2,2,2-tri-CL-ET)-3,3-dimethylbutanamide

Uniqueness

N-(1-(((2-Bromoanilino)carbothioyl)amino)2,2,2-tri-CL-ET)-3,3-dimethylbutanamide is unique due to the presence of the bromoaniline moiety, which imparts distinct chemical and biological properties compared to its analogs

Properties

CAS No.

303105-09-1

Molecular Formula

C15H19BrCl3N3OS

Molecular Weight

475.7 g/mol

IUPAC Name

N-[1-[(2-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-3,3-dimethylbutanamide

InChI

InChI=1S/C15H19BrCl3N3OS/c1-14(2,3)8-11(23)21-12(15(17,18)19)22-13(24)20-10-7-5-4-6-9(10)16/h4-7,12H,8H2,1-3H3,(H,21,23)(H2,20,22,24)

InChI Key

LGZPSGRGDXPYMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1Br

Origin of Product

United States

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